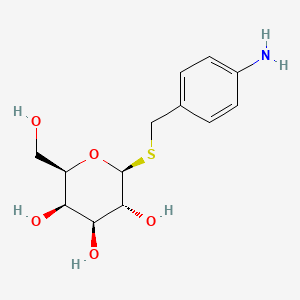

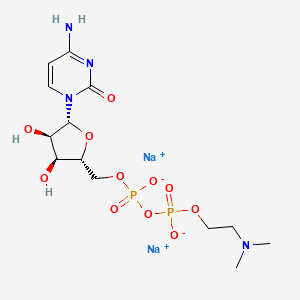

Saxagliptin O-β-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Saxagliptin O-β-D-glucuronide (SGLG) is an orally administered dipeptidyl-peptidase-4 (DPP-4) inhibitor that is used to treat type 2 diabetes. SGLG is the active metabolite of saxagliptin, a drug commonly prescribed to treat type 2 diabetes. SGLG works by blocking the activity of DPP-4, an enzyme that breaks down the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking the activity of DPP-4, SGLG increases the levels of GLP-1 and GIP, which in turn helps to control blood glucose levels in people with type 2 diabetes.

Mecanismo De Acción

The mechanism of action of Saxagliptin O-β-D-glucuronide is based on the inhibition of DPP-4, an enzyme that breaks down the incretin hormones, GLP-1 and GIP. By blocking the activity of DPP-4, Saxagliptin O-β-D-glucuronide increases the levels of GLP-1 and GIP, which in turn helps to control blood glucose levels in people with type 2 diabetes. In addition, Saxagliptin O-β-D-glucuronide has been shown to increase the production of insulin and reduce the production of glucagon, two hormones that help to regulate blood glucose levels.

Biochemical and Physiological Effects

The biochemical and physiological effects of Saxagliptin O-β-D-glucuronide are primarily related to its ability to increase the levels of GLP-1 and GIP in the body. By increasing the levels of these hormones, Saxagliptin O-β-D-glucuronide helps to control blood glucose levels in people with type 2 diabetes. In addition, Saxagliptin O-β-D-glucuronide has been shown to increase the production of insulin and reduce the production of glucagon, two hormones that help to regulate blood glucose levels.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using Saxagliptin O-β-D-glucuronide in laboratory experiments include its ability to increase the levels of GLP-1 and GIP in the body, which can be used to study the effects of these hormones on various metabolic processes. In addition, Saxagliptin O-β-D-glucuronide is relatively easy to synthesize, which makes it an ideal choice for laboratory experiments. However, there are some limitations to using Saxagliptin O-β-D-glucuronide in laboratory experiments. For example, Saxagliptin O-β-D-glucuronide is not as stable as other compounds, which can make it difficult to store and use in experiments. In addition, Saxagliptin O-β-D-glucuronide is not as widely available as some other compounds, which can make it difficult to obtain for laboratory experiments.

Direcciones Futuras

The potential future directions for Saxagliptin O-β-D-glucuronide research include studying its effects on other metabolic processes, such as lipid metabolism, and its potential to reduce the risk of cardiovascular disease in people with type 2 diabetes. In addition, further research could be conducted to explore the potential of Saxagliptin O-β-D-glucuronide to reduce the risk of hypoglycemia and its potential to improve insulin sensitivity. Finally, further research could be conducted to explore the potential of Saxagliptin O-β-D-glucuronide to be used as an adjunct therapy in combination with other drugs to treat type 2 diabetes.

Métodos De Síntesis

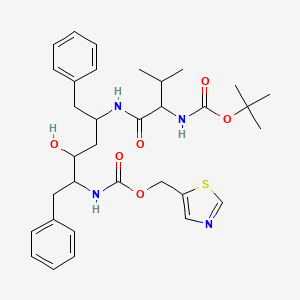

Saxagliptin O-β-D-glucuronide is synthesized from saxagliptin, a drug commonly prescribed to treat type 2 diabetes. The synthesis of Saxagliptin O-β-D-glucuronide involves the hydrolysis of the carboxyl group of the drug followed by glucuronidation. The hydrolysis is carried out using aqueous acid, while the glucuronidation is carried out using a glucuronic acid ester. The resulting Saxagliptin O-β-D-glucuronide can then be isolated and purified using standard chromatographic techniques.

Aplicaciones Científicas De Investigación

Saxagliptin O-β-D-glucuronide has been studied extensively in scientific research, particularly in the field of diabetes. Saxagliptin O-β-D-glucuronide has been shown to be effective in reducing blood glucose levels in people with type 2 diabetes. It has also been studied for its potential to improve insulin sensitivity and reduce risk factors for cardiovascular disease in people with type 2 diabetes. In addition, Saxagliptin O-β-D-glucuronide has been studied for its potential to reduce the risk of hypoglycemia, a condition characterized by abnormally low blood glucose levels.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Saxagliptin O-β-D-glucuronide involves the glucuronidation of Saxagliptin using a glucuronidation agent.", "Starting Materials": [ "Saxagliptin", "Glucuronidation agent (e.g. UDP-glucuronic acid)" ], "Reaction": [ "Saxagliptin is dissolved in a suitable solvent (e.g. methanol, acetonitrile)", "The glucuronidation agent is added to the solution", "The reaction mixture is heated and stirred for a specific time period (e.g. 24 hours) at a specific temperature (e.g. 50°C)", "The reaction is quenched using a suitable quenching agent (e.g. acetic acid)", "The product is isolated and purified using standard techniques (e.g. column chromatography, recrystallization)" ] } | |

Número CAS |

1155849-58-3 |

Nombre del producto |

Saxagliptin O-β-D-glucuronide |

Fórmula molecular |

C₂₄H₃₃N₃O₈ |

Peso molecular |

491.53 |

Sinónimos |

(2S,3S,5R,6S)-6-(((1R,3S,5R,7S)-3-((S)-1-Amino-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)adamantan-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)

![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)